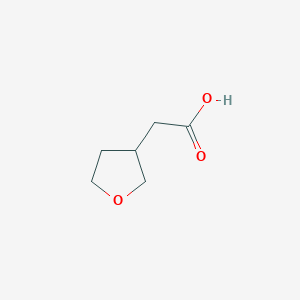

2-(Tetrahydrofuran-3-yl)acetic acid

Description

The exact mass of the compound 2-(Tetrahydrofuran-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Tetrahydrofuran-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tetrahydrofuran-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWKBJIKVSXWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401155 | |

| Record name | (Oxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138498-97-2 | |

| Record name | Tetrahydro-3-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138498-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxolan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2-(Tetrahydrofuran-3-yl)acetic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Tetrahydrofuran-3-yl)acetic acid, a significant chiral building block in organic synthesis and medicinal chemistry. The document details its structural features, spectroscopic profile, reactivity, and safety information. Experimental workflows and data are presented to support laboratory research and development applications.

Molecular Structure and Properties

2-(Tetrahydrofuran-3-yl)acetic acid is a chiral organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring substituted with an acetic acid moiety at the 3-position.[1] Its molecular formula is C6H10O3, with a corresponding molecular weight of approximately 130.14 g/mol .[1][2] The presence of a stereocenter at the C3 position of the THF ring means the compound exists as two enantiomers: (R)- and (S)-2-(tetrahydrofuran-3-yl)acetic acid. The carboxylic acid functional group imparts weak acidic properties to the molecule, with a predicted pKa of around 4.58.[1]

Quantitative Physicochemical Data

The key physicochemical properties of 2-(Tetrahydrofuran-3-yl)acetic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H10O3 | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| CAS Number | 138498-97-2 (racemate) | [3] |

| 146255-25-6 ((R)-enantiomer) | [4] | |

| 146255-26-7 ((S)-enantiomer) | [2][5] | |

| Physical Form | Colorless to light yellow liquid or solid-liquid mixture | [1][5] |

| Predicted Boiling Point | 271.4 ± 13.0 °C at 760 mmHg | [1] |

| Predicted Density | 1.162 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.58 ± 0.10 | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |

Spectroscopic Profile

Structural elucidation of 2-(Tetrahydrofuran-3-yl)acetic acid relies on standard spectroscopic techniques. While specific spectra for the 3-yl isomer are not widely published, expected data can be inferred from the closely related 2-yl isomer and general principles of spectroscopy.[7] In achiral media, the (R) and (S) enantiomers are expected to produce identical spectra.[7]

Expected NMR Data

The following table outlines the anticipated chemical shifts for ¹H and ¹³C NMR spectroscopy.

| Nucleus | Atom | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | COOH | 10.0 - 12.0 (broad singlet) | Shift is highly dependent on solvent and concentration.[7] |

| CH (on THF ring) | ~3.8 - 4.2 (multiplet) | Proton on the carbon adjacent to the oxygen atom. | |

| CH₂ (acetic acid) | ~2.4 - 2.8 (multiplet) | Methylene protons of the acetic acid group. | |

| CH₂ (on THF ring) | ~1.7 - 2.3 (multiplet) | Remaining protons on the tetrahydrofuran ring. | |

| ¹³C NMR | C=O (acid) | 170 - 178 | Carbonyl carbon of the carboxylic acid group.[7] |

| C (on THF ring) | 65 - 80 | Carbons within the tetrahydrofuran ring.[7] | |

| CH₂ (acetic acid) | ~40 - 45 | Methylene carbon of the acetic acid group. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O Stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carbonyl group.[8]

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage in the THF ring.

Reactivity and Chemical Behavior

The chemical behavior of 2-(Tetrahydrofuran-3-yl)acetic acid is dictated by its two primary functional groups: the carboxylic acid and the tetrahydrofuran ring.

-

Carboxylic Acid Group: This group is the primary site of reactivity. It can readily undergo typical carboxylic acid reactions such as:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Reaction with amines, often requiring activating agents, to form amides.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

Salt Formation: Deprotonation with a base to form a carboxylate salt.[1]

-

-

Tetrahydrofuran Ring: The THF ring is generally stable and less reactive. The ether linkage can be cleaved under harsh acidic conditions, but it is typically robust to many synthetic transformations.

The logical relationship between the molecule's structure and its potential reactions is visualized below.

Caption: Key reactive sites and potential transformations of the title compound.

Safety and Handling

2-(Tetrahydrofuran-3-yl)acetic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[9][10]

GHS Hazard Information

The compound is associated with the following GHS hazard statements.

| Hazard Code | Statement | Class |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Source:[2]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Skin Contact: Wash off immediately with soap and plenty of water.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

Experimental Protocols & Workflows

General Protocol for Spectroscopic Analysis

The following outlines a standard procedure for preparing a sample for NMR and FTIR analysis.

-

Sample Preparation (NMR):

-

Accurately weigh 5-10 mg of 2-(tetrahydrofuran-3-yl)acetic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved, vortexing gently if necessary.

-

-

Sample Preparation (FTIR):

-

Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[7]

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and other relevant NMR spectra according to standard instrument parameters.

-

Process the acquired data (phasing, baseline correction, integration) to identify characteristic peaks.

-

General Laboratory Workflow

A typical workflow for the synthesis and characterization of a target compound like 2-(tetrahydrofuran-3-yl)acetic acid involves multiple stages, from initial synthesis to final purity assessment.

Caption: A generalized workflow for the synthesis and analysis of a chemical compound.

References

- 1. Buy (R)-2-(Tetrahydrofuran-3-YL)acetic acid | 146255-25-6 [smolecule.com]

- 2. (S)-2-(Tetrahydrofuran-3-YL)acetic acid | C6H10O3 | CID 14962793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Tetrahydrofuran-3-yl)acetic acid | 138498-97-2 [sigmaaldrich.com]

- 4. (R)-2-(tetrahydrofuran-3-yl)acetic acid | 146255-25-6 [chemicalbook.com]

- 5. (S)-2-(Tetrahydrofuran-3-yl)acetic acid | 146255-26-7 [sigmaaldrich.com]

- 6. 138498-97-2|2-(Tetrahydrofuran-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uwm.edu [uwm.edu]

- 10. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to (R)-2-(Tetrahydrofuran-3-yl)acetic acid: Molecular Structure, Properties, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Tetrahydrofuran-3-yl)acetic acid is a chiral carboxylic acid featuring a central tetrahydrofuran (THF) ring. This heterocyclic scaffold is a prevalent motif in a wide array of biologically active natural products and synthetic drug molecules. The specific stereochemistry and the presence of both a carboxylic acid handle and a cyclic ether moiety make (R)-2-(tetrahydrofuran-3-yl)acetic acid a valuable chiral building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role as a precursor in the synthesis of complex molecules. While detailed experimental protocols for its enantioselective synthesis are not extensively documented in publicly available literature, this guide outlines general synthetic strategies and discusses its potential applications in drug development based on the significance of the tetrahydrofuran core.

Molecular Structure and Chemical Identity

(R)-2-(Tetrahydrofuran-3-yl)acetic acid is an organic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1] Its structure consists of a saturated five-membered cyclic ether, the tetrahydrofuran ring, substituted at the 3-position with an acetic acid group. The "(R)" designation specifies the stereochemistry at the chiral center, the carbon atom of the THF ring to which the acetic acid moiety is attached.

The tetrahydrofuran ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain.[1] This conformational flexibility can be a crucial factor in the interaction of molecules containing this scaffold with biological targets.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[(3R)-oxolan-3-yl]acetic acid |

| CAS Number | 146255-25-6 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol [1] |

| Canonical SMILES | C1C(C(CO1)C(=O)O) |

| Isomeric SMILES | C1C(--INVALID-LINK--C(=O)O) |

| InChI Key | JSWKBJIKVSXWDJ-RXMQYKEDSA-N |

Physicochemical and Spectroscopic Properties

The physicochemical properties of (R)-2-(tetrahydrofuran-3-yl)acetic acid are influenced by the presence of both a polar carboxylic acid group, capable of hydrogen bonding, and the less polar tetrahydrofuran ring.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Liquid | |

| Boiling Point | 271.4 °C at 760 mmHg | |

| Density | 1.162 g/cm³ (Predicted) | Smolecule |

| pKa | 4.58 ± 0.10 (Predicted) | Smolecule |

| Storage Temperature | 4 °C |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is characteristic of hydrogen-bonded dimers.[1] A strong, sharp absorption band is anticipated between 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would exhibit complex multiplets for the protons on the tetrahydrofuran ring. The protons on the carbon adjacent to the oxygen (C2 and C5) would appear downfield compared to the other ring protons. The methylene protons of the acetic acid group would likely appear as a doublet of doublets or a multiplet, and the acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum would show six distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The carbons of the tetrahydrofuran ring would appear in the aliphatic region, with the carbons adjacent to the ether oxygen being more downfield than the others.

Synthesis Strategies

The enantioselective synthesis of (R)-2-(tetrahydrofuran-3-yl)acetic acid is a key challenge. While specific, detailed protocols for this exact molecule are scarce in the literature, general strategies for the synthesis of chiral substituted tetrahydrofurans can be applied. A plausible synthetic approach involves the asymmetric hydrogenation of a suitable unsaturated precursor.

General Experimental Protocol: Asymmetric Hydrogenation

A common precursor for this synthesis is (tetrahydrofuran-3-ylidene)acetic acid or its esters. The enantioselective hydrogenation of the exocyclic double bond can be achieved using a chiral catalyst.

Reaction Scheme:

Figure 1. Plausible synthetic pathway.

Step 1: Asymmetric Hydrogenation of (Tetrahydrofuran-3-ylidene)acetic acid ester

-

A solution of the (tetrahydrofuran-3-ylidene)acetic acid ester in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is placed in a high-pressure reactor.

-

A chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), is added.

-

The reactor is purged with hydrogen gas and then pressurized to the desired pressure.

-

The reaction mixture is stirred at a specific temperature for a time sufficient to ensure complete conversion (monitored by TLC or GC).

-

After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral ester.

Step 2: Hydrolysis to (R)-2-(Tetrahydrofuran-3-yl)acetic acid

-

The purified (R)-2-(tetrahydrofuran-3-yl)acetic acid ester is dissolved in a mixture of THF and water.

-

An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-2-(tetrahydrofuran-3-yl)acetic acid.

Applications in Drug Development and Medicinal Chemistry

The tetrahydrofuran motif is a key structural component in numerous FDA-approved drugs and clinically evaluated compounds. Its presence can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and its three-dimensional structure can facilitate optimal interactions with biological targets.

(R)-2-(Tetrahydrofuran-3-yl)acetic acid, as a chiral building block, offers a scaffold that can be elaborated into more complex molecules. The carboxylic acid functional group provides a versatile handle for various chemical transformations, including amide bond formation, esterification, and reduction to an alcohol. These transformations allow for the introduction of diverse pharmacophoric features.

While specific examples of marketed drugs that utilize (R)-2-(tetrahydrofuran-3-yl)acetic acid as a starting material are not readily identifiable, the broader class of chiral tetrahydrofuran carboxylic acids and their derivatives are of significant interest in drug discovery. For instance, substituted tetrahydrofurans are core components of HIV protease inhibitors.

Figure 2. Role in Drug Development.

Conclusion

(R)-2-(Tetrahydrofuran-3-yl)acetic acid is a valuable chiral building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature make it an attractive starting material for the synthesis of complex molecular architectures. While its direct application in marketed pharmaceuticals is not widely reported, the prevalence of the tetrahydrofuran scaffold in numerous bioactive compounds underscores the importance of such chiral intermediates. Further research into efficient and scalable enantioselective synthetic routes will undoubtedly enhance its utility for researchers, scientists, and drug development professionals. The lack of extensive biological data for the compound itself also presents an opportunity for future investigation into its potential pharmacological activities.

References

Physical and chemical properties of 2-(Tetrahydrofuran-3-yl)acetic acid.

An In-depth Technical Guide to 2-(Tetrahydrofuran-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 2-(Tetrahydrofuran-3-yl)acetic acid. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical characteristics. This guide is intended for professionals in research and development who require detailed technical information on this compound.

Core Physical and Chemical Properties

2-(Tetrahydrofuran-3-yl)acetic acid is a chiral organic compound featuring a five-membered tetrahydrofuran ring attached to an acetic acid group.[1] Its molecular formula is C6H10O3.[1][2] The compound exists as two enantiomers, (R)- and (S)-2-(Tetrahydrofuran-3-yl)acetic acid, due to the chiral center at the 3-position of the tetrahydrofuran ring.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-(Tetrahydrofuran-3-yl)acetic acid. Note that many of these values are predicted through computational models.

| Property | Value | Source(s) |

| Molecular Formula | C6H10O3 | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [1][2][3] |

| Boiling Point | 271.4 ± 13.0 °C (Predicted) | [1][4][5] |

| Density | 1.162 ± 0.06 g/cm³ (Predicted) | [1][4][5] |

| pKa | 4.58 ± 0.10 (Predicted) | [1][5] |

| Appearance | Colorless to Light Yellow Liquid | [1][5] |

| CAS Number | 138498-97-2 (racemic) | [4][5] |

| 146255-25-6 ((R)-isomer) | [6] | |

| 146255-26-7 ((S)-isomer) | [2][7] |

Chemical Characteristics

The carboxylic acid functional group gives the molecule its acidic properties, with a predicted pKa of 4.58, indicating it is a weak acid in aqueous solutions.[1][5] This moiety allows for typical carboxylic acid reactions such as esterification, amidation, and salt formation.[1] The presence of the tetrahydrofuran ring, a cyclic ether, contributes to the compound's overall polarity and chemical stability.[1] As a chiral compound, its enantiomers are expected to exhibit optical activity, rotating plane-polarized light.[1]

Experimental Protocols

While specific, peer-reviewed synthesis and analysis protocols for 2-(Tetrahydrofuran-3-yl)acetic acid are not widely published, methodologies can be adapted from procedures for closely related compounds, such as 2-(Tetrahydrofuran-2-yl)acetic acid.

General Synthesis via Multi-Step Route

A common strategy for synthesizing substituted tetrahydrofuran acetic acids involves the construction of the ring system followed by modification of the side chain.[8] A plausible route is outlined below.

Objective: To synthesize 2-(Tetrahydrofuran-3-yl)acetic acid.

Materials:

-

Appropriate starting materials (e.g., a suitably substituted butenolide or a derivative of 3-hydroxytetrahydrofuran).

-

Reducing agents (e.g., H₂ over Palladium on carbon).

-

Hydrolyzing agent (e.g., Lithium hydroxide, LiOH).

-

Solvents (e.g., Tetrahydrofuran (THF), Methanol, Water).

-

Acid for workup (e.g., 1 M HCl).

Methodology:

-

Ring Formation/Modification: Begin with a precursor that contains or can be converted to the tetrahydrofuran ring with a suitable functional group at the 3-position (e.g., a protected hydroxymethyl or a cyano group).

-

Side-Chain Introduction: Introduce the two-carbon acid side chain. This could be achieved via nucleophilic substitution using a cyanide salt followed by hydrolysis, or through a Grignard reaction with CO₂.

-

Hydrogenation (if starting from an unsaturated ring): If a dihydrofuran intermediate is used, the double bond in the ring is reduced. The intermediate is dissolved in a solvent like methanol, and a catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8] The catalyst is subsequently removed by filtration through Celite.[8]

-

Hydrolysis of Ester/Nitrile: The final step is the hydrolysis of an ester or nitrile precursor to the carboxylic acid. The compound is dissolved in a mixture of THF and water, and an excess of a base like LiOH is added.[8] The reaction is stirred at room temperature until completion.

-

Acidification and Extraction: The reaction mixture is acidified to a pH of approximately 2-3 with dilute HCl.[8] The aqueous layer is then extracted multiple times with an organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.[8]

Spectroscopic Analysis for Structural Elucidation

To confirm the structure and purity of the synthesized compound, a combination of spectroscopic techniques is employed.[9]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: This spectrum will confirm the presence of protons on the tetrahydrofuran ring and the acetic acid side chain. Expected signals would include multiplets for the ring protons and a signal for the methylene protons adjacent to the carbonyl group.

-

¹³C NMR: This analysis will show distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the carbons of the tetrahydrofuran ring, and the methylene carbon of the side chain.[9]

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.[9]

-

Analysis: An FTIR spectrometer is used to acquire the spectrum in the 4000-400 cm⁻¹ range. Key expected peaks include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹) and a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹).

3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the analyte in a solvent like methanol or acetonitrile.[9]

-

Analysis: Electrospray ionization (ESI) is a suitable method for this compound, likely run in negative ion mode to deprotonate the carboxylic acid. The resulting spectrum will show the molecular ion peak [M-H]⁻, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.[9]

Visualization of Experimental Workflow

The logical flow from synthesis to characterization is a critical pathway in chemical research. The following diagram illustrates a typical workflow for producing and verifying 2-(Tetrahydrofuran-3-yl)acetic acid.

Caption: Workflow for the synthesis and analysis of 2-(THF-3-yl)acetic acid.

Potential Biological Context

While no specific signaling pathways involving 2-(Tetrahydrofuran-3-yl)acetic acid have been detailed in the literature, the acetic acid moiety is a well-known bioactive component. For instance, acetic acid can act as a signaling molecule in various biological systems.

-

Metabolic Regulation: Acetic acid has been shown to activate the AMPKα signaling pathway, which plays a crucial role in regulating lipid metabolism by increasing lipid oxidation and decreasing lipid synthesis.[10]

-

Bacterial Communication: In microorganisms, acetic acid can function as a volatile signal to stimulate and coordinate the formation of biofilms.[11]

These established roles of acetic acid suggest that 2-(Tetrahydrofuran-3-yl)acetic acid could be investigated for similar biological activities, where the tetrahydrofuran group may modulate its potency, specificity, or pharmacokinetic properties.

References

- 1. Buy (R)-2-(Tetrahydrofuran-3-YL)acetic acid | 146255-25-6 [smolecule.com]

- 2. (S)-2-(Tetrahydrofuran-3-YL)acetic acid | C6H10O3 | CID 14962793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-(Tetrahydrofuran-3-yl)acetic acid | 146255-26-7 | WFA25526 [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. 138498-97-2 CAS MSDS ((TETRAHYDRO-FURAN-3-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (R)-2-(tetrahydrofuran-3-yl)acetic acid | 146255-25-6 [chemicalbook.com]

- 7. (S)-2-(tetrahydrofuran-3-yl)acetic acid | 146255-26-7 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-(Tetrahydrofuran-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a proposed synthetic route for 2-(Tetrahydrofuran-3-yl)acetic acid. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific isomer, this document consolidates expected spectroscopic values based on analogous compounds and established principles of analytical chemistry. The experimental protocols provided are based on standard laboratory techniques for the characterization of organic molecules.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for 2-(Tetrahydrofuran-3-yl)acetic acid. These values are estimations derived from data for structurally related compounds, including the isomeric 2-(tetrahydrofuran-2-yl)acetic acid and other substituted tetrahydrofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(Tetrahydrofuran-3-yl)acetic acid

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -COOH | 10.0 - 12.0 | broad singlet | - | Chemical shift is concentration and solvent dependent. |

| H-3 (THF ring) | 2.5 - 2.8 | multiplet | - | Methine proton at the point of substitution. |

| -CH₂- (acetic acid) | 2.3 - 2.6 | doublet | ~6-8 | Diastereotopic protons adjacent to the chiral center. |

| H-2, H-5 (THF ring) | 3.6 - 4.0 | multiplet | - | Protons adjacent to the ring oxygen. |

| H-4 (THF ring) | 1.8 - 2.2 | multiplet | - | Methylene protons on the tetrahydrofuran ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(Tetrahydrofuran-3-yl)acetic acid

| Carbon | Chemical Shift (δ, ppm) | Notes |

| -C=O (acid) | 175 - 180 | Carbonyl carbon of the carboxylic acid. |

| C-2, C-5 (THF ring) | 67 - 72 | Carbons adjacent to the ring oxygen. |

| C-3 (THF ring) | 38 - 43 | Carbon at the point of substitution. |

| -CH₂- (acetic acid) | 39 - 44 | Methylene carbon of the acetic acid group. |

| C-4 (THF ring) | 30 - 35 | Methylene carbon on the tetrahydrofuran ring. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-(Tetrahydrofuran-3-yl)acetic acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (acid) | 2500 - 3300 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding. |

| C-H stretch (alkane) | 2850 - 3000 | Medium | Aliphatic C-H stretching. |

| C=O stretch (acid) | 1700 - 1725 | Strong | Carbonyl stretch of the carboxylic acid. |

| C-O stretch (ether) | 1050 - 1150 | Strong | C-O-C stretch of the tetrahydrofuran ring. |

| C-O stretch (acid) | 1210 - 1320 | Medium | C-O stretching of the carboxylic acid. |

| O-H bend (acid) | 920 - 950 | Medium, Broad | Out-of-plane bending of the hydroxyl group. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-(Tetrahydrofuran-3-yl)acetic acid

| Technique | Predicted m/z Values | Notes |

| Electrospray Ionization (ESI) | [M-H]⁻ at 129.05 | In negative ion mode, deprotonation of the carboxylic acid is expected. |

| [M+H]⁺ at 131.07 | In positive ion mode, protonation can occur. | |

| [M+Na]⁺ at 153.05 | Formation of a sodium adduct is common. | |

| Electron Ionization (EI) | Molecular ion [M]⁺• at 130 | Fragmentation is expected. Key fragments may include loss of -COOH (m/z 85) and cleavage of the tetrahydrofuran ring. |

Experimental Protocols

The following are detailed methodologies for the proposed synthesis and spectroscopic characterization of 2-(Tetrahydrofuran-3-yl)acetic acid.

Proposed Synthesis

A plausible synthetic route to 2-(Tetrahydrofuran-3-yl)acetic acid involves the oxidation of the corresponding alcohol, 2-(Tetrahydrofuran-3-yl)ethanol. This precursor can be synthesized from commercially available starting materials.

Step 1: Synthesis of 2-(Tetrahydrofuran-3-yl)ethanol

This step would typically involve the reaction of a suitable Grignard reagent with 3-tetrahydrofurancarboxaldehyde or the reduction of a 2-(tetrahydrofuran-3-yl)acetyl derivative.

Step 2: Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol to 2-(Tetrahydrofuran-3-yl)acetic acid

A common and effective method for oxidizing a primary alcohol to a carboxylic acid is the Jones oxidation.

-

Reagents and Equipment:

-

2-(Tetrahydrofuran-3-yl)ethanol

-

Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)

-

Acetone (solvent)

-

Separatory funnel, round-bottom flask, magnetic stirrer, ice bath.

-

Sodium bisulfite solution

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 2-(Tetrahydrofuran-3-yl)ethanol in acetone in a round-bottom flask and cool the mixture in an ice bath.

-

Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

-

After the addition is complete, allow the reaction to stir at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the green color of the chromium salts is no longer present.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Tetrahydrofuran-3-yl)acetic acid.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Tetrahydrofuran-3-yl)acetic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 s, pulse angle of 45°.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 s.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation:

-

ESI: A mass spectrometer equipped with an electrospray ionization source.

-

EI: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

-

-

Acquisition:

-

ESI: Infuse the sample solution into the ion source. Acquire spectra in both positive and negative ion modes.

-

EI (GC-MS): Inject a dilute solution of the sample onto the GC column. The separated compound will then be introduced into the EI source.

-

Visualizations

The following diagrams illustrate the proposed experimental workflow and a key analytical relationship.

Caption: Proposed workflow for the synthesis and characterization of 2-(Tetrahydrofuran-3-yl)acetic acid.

Caption: Relationship between functional groups and expected key spectroscopic signals.

The Biological Potential of 2-(Tetrahydrofuran-3-yl)acetic Acid: A Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydrofuran-3-yl)acetic acid is a chiral carboxylic acid featuring a five-membered tetrahydrofuran (THF) ring. While direct studies on the biological activity of this specific molecule are limited, its structural motifs are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals. The tetrahydrofuran ring, in particular, is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry for establishing critical interactions with biological targets.[1][2] This guide provides a comprehensive overview of the demonstrated and potential biological activities of derivatives of 2-(Tetrahydrofuran-3-yl)acetic acid, positioning it as a valuable scaffold for the discovery and development of novel therapeutic agents. The diverse pharmacological activities observed in related compounds underscore the potential for this scaffold in generating new leads for a variety of disease targets.

Biological Activities of Tetrahydrofuran and Acetic Acid Derivatives

The tetrahydrofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] Similarly, the acetic acid moiety can be readily converted to amides, esters, and other functional groups, allowing for the exploration of diverse chemical space and the optimization of pharmacological properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of molecules containing furan and tetrahydrofuran rings. These compounds can induce cytotoxicity in various cancer cell lines through diverse mechanisms of action.

Quantitative Data on Anticancer Activity of Related Compounds

The following table summarizes the in vitro anticancer activity of various heterocyclic acetic acid derivatives, illustrating the potential for this class of compounds.

| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |

| 2,4-Azolidinedione-acetic acid amides | Leukemia (CCRF-CEM) | logGI50 = -6.06 | |

| 2,4-Azolidinedione-acetic acid amides | Leukemia (HL-60(TB)) | logGI50 = -6.53 | [4] |

| 2,4-Azolidinedione-acetic acid amides | Leukemia (MOLT-4) | logGI50 = -6.52 | [4] |

| 2-Arylbenzoxazole-5-acetic acid derivatives | Breast Cancer (MCF-7) | Promising Activity | [5] |

| 3-Arylflavone-8-acetic acid derivatives | Colon Adenocarcinoma (HT-29) | Moderate Activity | |

| 3-Arylflavone-8-acetic acid derivatives | Lung Adenocarcinoma (A549) | Moderate Activity | [6] |

| Furan/Thiophen-thiazolyl-acrylonitrile derivatives | Breast Cancer (MDA-MB-468) | GP = -37.00% to -38.24% | [7] |

| Furan/Thiophen-thiazolyl-acrylonitrile derivatives | Breast Cancer (T-47D) | GP = -17.61% | [7] |

Note: The data presented is for structurally related heterocyclic acetic acid derivatives and not directly for derivatives of 2-(Tetrahydrofuran-3-yl)acetic acid. GP stands for Growth Percentage.

Enzyme Inhibitory Activity

The tetrahydrofuran scaffold is a key component in several enzyme inhibitors, including potent inhibitors of HIV-1 protease.[8] The specific stereochemistry and functionality of substituted tetrahydrofurans allow for precise interactions within the active sites of enzymes.

Quantitative Data on Enzyme Inhibitory Activity of Related Compounds

The table below presents the enzyme inhibitory activity of various compounds, highlighting the potential of the core structure in designing enzyme inhibitors.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Substituted acetamide derivatives | Butyrylcholinesterase (BChE) | 3.94 | [3] |

| 2-Oxoquinoline-1-acetic acid derivatives | Aldose Reductase | 0.45 - 6.0 | [9] |

| Azinane triazole-based derivatives | Acetylcholinesterase (AChE) | 0.73 | [10] |

| Azinane triazole-based derivatives | Butyrylcholinesterase (BChE) | 0.038 | [10] |

Note: The data presented is for various heterocyclic and acetamide derivatives and not directly for derivatives of 2-(Tetrahydrofuran-3-yl)acetic acid.

Antimicrobial and Antifungal Activity

Derivatives of furan and related heterocycles have shown significant activity against various bacterial and fungal strains. The ability to modify the core structure allows for the development of agents with selective toxicity towards microbial pathogens.

Quantitative Data on Antimicrobial Activity of Related Compounds

| Compound Class | Organism | MIC (µg/mL) | Reference |

| N-Arylazole acetamide derivatives | Candida species | < 32 | [11] |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Candida glabrata | Significant Activity | [8][12] |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Candida krusei | Significant Activity | [8][12] |

Note: The data presented is for structurally related acetamide derivatives and not directly for derivatives of 2-(Tetrahydrofuran-3-yl)acetic acid.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of the biological activity of novel compounds. Below are standard protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for measuring the inhibition of a specific enzyme by a test compound.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer specific to the enzyme

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well plates

-

Detection reagent (e.g., colorimetric, fluorometric, or luminescent)

-

Plate reader

Procedure:

-

Add the assay buffer, enzyme, and test compound at various concentrations to the wells of the plate. Include a positive control (known inhibitor) and a negative control (no inhibitor).

-

Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for a specific time to allow the reaction to proceed.

-

Stop the reaction (if necessary) and add the detection reagent.

-

Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms of action and experimental processes can aid in understanding the therapeutic potential of derivatives of 2-(Tetrahydrofuran-3-yl)acetic acid.

Conclusion

While direct biological activity data for 2-(Tetrahydrofuran-3-yl)acetic acid is not extensively documented, the vast body of research on its derivatives and related tetrahydrofuran-containing molecules strongly supports its role as a highly valuable scaffold in drug discovery. The inherent chirality of the molecule, combined with the proven importance of the tetrahydrofuran ring in establishing potent interactions with a variety of biological targets, makes it an attractive starting point for the synthesis of new therapeutic agents. The diverse activities observed in its derivatives, ranging from anticancer and antimicrobial to enzyme inhibition, suggest that further exploration of the chemical space around this core structure could lead to the identification of novel drug candidates with significant therapeutic potential. Future research should focus on the systematic synthesis and biological evaluation of a focused library of amides, esters, and other derivatives of 2-(Tetrahydrofuran-3-yl)acetic acid to unlock its full potential in medicinal chemistry.

References

- 1. Ethyl Tetrahydrofuran-2-acetate | C8H14O3 | CID 551345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2002008225A1 - 2-(1h-indol-3-yl)-2-oxo-acetic acid amides with antitumor activity - Google Patents [patents.google.com]

- 8. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Tetrahydrofuran-3-yl)acetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Tetrahydrofuran-3-yl)acetic acid, a versatile chiral building block, and its derivatives. It explores their synthesis, physicochemical properties, and known and potential biological activities, with a focus on applications in medicinal chemistry and drug discovery. While direct biological data for derivatives of 2-(Tetrahydrofuran-3-yl)acetic acid is limited in publicly available literature, this guide leverages data from structurally related compounds to highlight their potential.

Core Compound: 2-(Tetrahydrofuran-3-yl)acetic Acid

2-(Tetrahydrofuran-3-yl)acetic acid is a saturated heterocyclic compound featuring a five-membered tetrahydrofuran ring substituted with an acetic acid moiety at the 3-position. The presence of a chiral center at the 3-position of the tetrahydrofuran ring means it exists as two enantiomers, (S)-2-(tetrahydrofuran-3-yl)acetic acid and (R)-2-(tetrahydrofuran-3-yl)acetic acid. This chirality is a key feature, making it a valuable precursor in asymmetric synthesis, particularly for creating complex molecules with specific stereochemistry required for biological activity.

Physicochemical Properties

The physicochemical properties of 2-(Tetrahydrofuran-3-yl)acetic acid are crucial for its handling, reactivity, and role as a synthetic precursor.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| IUPAC Name | 2-(Oxolan-3-yl)acetic acid | [1] |

| CAS Number | 138498-97-2 (racemic) | [2][3] |

| (S)-enantiomer CAS | 146255-26-7 | [1][4] |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 271.4 ± 13.0 °C (predicted) | N/A |

| pKa | 4.58 ± 0.10 (predicted) | N/A |

Synthesis of 2-(Tetrahydrofuran-3-yl)acetic Acid Derivatives

The carboxylic acid group of 2-(tetrahydrofuran-3-yl)acetic acid is the primary site for derivatization, readily undergoing reactions to form esters, amides, and other functional groups. These derivatives are of significant interest in drug discovery due to the prevalence of the tetrahydrofuran motif in biologically active molecules.

General Synthesis of Amide Derivatives

Amide derivatives can be synthesized through the coupling of 2-(tetrahydrofuran-3-yl)acetic acid with a primary or secondary amine in the presence of a coupling agent.

This protocol is a generalized procedure based on standard amide coupling reactions.

-

Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 2-(tetrahydrofuran-3-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Amine Addition: To the activated ester solution, add the desired aryl amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2-(tetrahydrofuran-3-yl)acetamide.

-

General Synthesis of Ester Derivatives

Esterification of 2-(tetrahydrofuran-3-yl)acetic acid can be achieved through Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid.

This protocol is a generalized procedure based on Fischer esterification.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(tetrahydrofuran-3-yl)acetic acid (1.0 eq) and an excess of ethanol (e.g., 10 eq).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography to yield pure ethyl 2-(tetrahydrofuran-3-yl)acetate.

-

Biological Activities of Tetrahydrofuran-Containing Compounds

Antiviral Activity

The tetrahydrofuran ring is a critical component of several HIV-1 protease inhibitors.[5][6] These inhibitors are designed to mimic the transition state of the peptide cleavage by the viral protease, and the tetrahydrofuran moiety often plays a crucial role in binding to the enzyme's active site.

Table 1: Antiviral Activity of a Tetrahydrofuran-Containing HIV-1 Protease Inhibitor

| Compound | Target | Activity (Ki) | Cell-based Activity (EC50) | Reference |

| A Fused Cyclopentane-Tetrahydrofuran Derivative | HIV-1 Protease | 0.14 nM | 8 nM | [5] |

Anticancer Activity

Numerous natural products and synthetic compounds containing a tetrahydrofuran ring have demonstrated potent anticancer activity.[7] Their mechanisms of action are diverse and can involve the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell growth and survival.

Table 2: Anticancer Activity of Tetrahydrofuran-Containing Compounds

| Compound Class | Cell Lines | Activity (IC50) | Reference |

| Amphidinolide N (natural product) | Murine Lymphoma L1210 | 0.05 ng/mL | [7] |

| Amphidinolide N (natural product) | Human Epidermoid Carcinoma KB | 0.06 ng/mL | [7] |

| 3-Arylflavone-8-acetic acid derivatives | HT-29 (colon adenocarcinoma) | Moderate direct cytotoxicity | [8] |

| 3-Arylflavone-8-acetic acid derivatives | A549 (lung adenocarcinoma) | Moderate direct cytotoxicity | [8] |

Antimicrobial Activity

Derivatives of various heterocyclic cores, including those with amide linkages, have been investigated for their antimicrobial properties. While specific data for 2-(tetrahydrofuran-3-yl)acetic acid derivatives is lacking, related structures show promise.

Table 3: Antimicrobial Activity of Related Amide Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| bis-thiohydantoin derivatives | Methicillin-resistant S. aureus | 0.39–1.56 μg/mL | [9] |

| 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives | Various bacteria and fungi | Not specified | [7] |

Potential Signaling Pathway Involvement in Cancer

Given the reported anticancer activities of various tetrahydrofuran-containing compounds, a plausible mechanism of action for novel derivatives of 2-(tetrahydrofuran-3-yl)acetic acid could involve the modulation of key signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer and controls cell growth, proliferation, and survival.

Below is a hypothetical representation of how a derivative of 2-(tetrahydrofuran-3-yl)acetic acid might inhibit this pathway, leading to apoptosis.

References

- 1. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 138498-97-2|2-(Tetrahydrofuran-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 2-(Tetrahydrofuran-3-yl)aceticacid, CasNo.138498-97-2 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 4. (S)-2-(Tetrahydrofuran-3-yl)acetic acid | 146255-26-7 | WFA25526 [biosynth.com]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activities of 3-arylflavone-8-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Journey of 2-(Tetrahydrofuran-3-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid, a valuable chiral building block in medicinal chemistry and drug development. While the precise moment of its initial discovery remains nuanced within the scientific literature, its importance has grown steadily, underscored by its utility in constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, supported by detailed experimental protocols and quantitative data.

A History Rooted in Synthetic Innovation

The history of 2-(Tetrahydrofuran-3-yl)acetic acid is intrinsically linked to the broader development of synthetic methodologies for creating substituted tetrahydrofurans. The tetrahydrofuran motif is a prevalent structural feature in a wide array of natural products and biologically active molecules, driving continuous innovation in its synthesis.[1][2][3] Early synthetic efforts focused on general strategies for the formation of the tetrahydrofuran ring, laying the groundwork for the preparation of more complex derivatives like the target acid.

While a singular "discovery" paper for 2-(Tetrahydrofuran-3-yl)acetic acid is not readily apparent in early chemical literature, its emergence as a commercially available and synthetically useful compound can be traced through patent literature and synthetic methodology studies from the late 20th and early 21st centuries. The development of enantioselective synthetic routes has been a particularly significant aspect of its more recent history, enabling the specific preparation of the (R)- and (S)-enantiomers, which are crucial for their distinct biological activities.

Core Synthetic Strategies

The preparation of 2-(Tetrahydrofuran-3-yl)acetic acid can be broadly categorized into two main approaches: the functionalization of a pre-existing tetrahydrofuran ring and the construction of the acetic acid side chain, or the cyclization of an acyclic precursor to form the tetrahydrofuran ring with the acetic acid moiety already appended or introduced subsequently.

Route 1: Hydrogenation of a Dihydrofuran Precursor

One of the well-established methods for synthesizing 2-(Tetrahydrofuran-3-yl)acetic acid involves the catalytic hydrogenation of a (4,5-dihydro-3(2H)-furylidene)acetic acid precursor. This method is advantageous due to the relative accessibility of the starting materials and the generally high yields achieved.

Experimental Protocol: Hydrogenation of Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate

-

Materials: Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate, 10% Palladium on carbon (Pd/C), Methanol.

-

Procedure:

-

Dissolve Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until completion (typically 48 hours).[4]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield methyl 2-(tetrahydrofuran-2-yl)acetate.[4]

-

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid.

-

Dissolve the methyl 2-(tetrahydrofuran-2-yl)acetate in a mixture of tetrahydrofuran and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature until the hydrolysis is complete (monitored by TLC).[4]

-

Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).[4]

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(Tetrahydrofuran-3-yl)acetic acid.[4]

-

| Parameter | Value | Reference |

| Catalyst | 10% Palladium on carbon | [4] |

| Solvent | Methanol | [4] |

| Reaction Time | 48 hours | [4] |

| Temperature | Room Temperature | [4] |

| Reported Yield | 97% (for hydrogenation step) | [4] |

Logical Workflow for Hydrogenation Route

Caption: Hydrogenation and subsequent hydrolysis to yield the target acid.

Route 2: Oxidation of a Tetrahydrofuran Alcohol

A more direct, one-step approach involves the oxidation of a commercially available alcohol, 2-(Tetrahydrofuran-2-yl)ethanol. This method offers the advantage of a shorter synthetic sequence and potentially higher overall yield. TEMPO-catalyzed oxidation is a common and efficient method for this transformation.

Experimental Protocol: TEMPO-Catalyzed Oxidation of 2-(Tetrahydrofuran-2-yl)ethanol

-

Materials: 2-(Tetrahydrofuran-2-yl)ethanol, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), Sodium bromide (NaBr), Sodium hypochlorite (NaOCl) solution, Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 2-(Tetrahydrofuran-2-yl)ethanol, a catalytic amount of TEMPO (approx. 1 mol%), and sodium bromide (approx. 10 mol%) in dichloromethane.[4]

-

Cool the solution to 0°C in an ice bath.

-

Prepare an aqueous solution of sodium hypochlorite and sodium bicarbonate.

-

Add the cold aqueous solution to the organic mixture and stir vigorously at 0°C, then allow to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.[4]

-

| Parameter | Value | Reference |

| Catalyst | TEMPO | [4] |

| Co-catalyst | Sodium bromide | [4] |

| Oxidant | Sodium hypochlorite | [4] |

| Solvent | Dichloromethane | [4] |

| Temperature | 0°C to Room Temperature | [4] |

| Reported Yield | Up to 95% | [4] |

Experimental Workflow for Oxidation Route

Caption: Direct oxidation of the corresponding alcohol to the acid.

Applications in Drug Discovery and Development

The tetrahydrofuran ring is a key structural motif in numerous pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds.[2][3] 2-(Tetrahydrofuran-3-yl)acetic acid, particularly its chiral enantiomers, serves as a valuable building block for the synthesis of complex drug candidates. Its carboxylic acid handle allows for straightforward derivatization and incorporation into larger molecules through amide bond formation and other coupling reactions.

While specific, publicly disclosed drug candidates incorporating this exact fragment can be proprietary, the utility of substituted tetrahydrofurans is well-documented in various therapeutic areas. For instance, tetrahydrofuran derivatives are found in HIV protease inhibitors, where the oxygen atom can act as a hydrogen bond acceptor, interacting with the enzyme's active site.[5] The stereochemistry of the tetrahydrofuran ring and its substituents is often critical for potent biological activity.

Conclusion

2-(Tetrahydrofuran-3-yl)acetic acid stands as a testament to the ongoing evolution of synthetic organic chemistry. While its precise historical origins are embedded within the broader development of heterocyclic chemistry, its contemporary significance as a chiral building block is clear. The synthetic routes outlined in this guide provide reliable and efficient methods for its preparation, enabling its continued use in the discovery and development of novel therapeutics. The versatility of its structure ensures that 2-(Tetrahydrofuran-3-yl)acetic acid will remain a valuable tool for medicinal chemists for the foreseeable future.

References

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(Tetrahydrofuran-3-yl)acetic Acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydrofuran-3-yl)acetic acid is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its stereodefined structure is incorporated into a variety of biologically active molecules, where the specific stereochemistry of the tetrahydrofuran ring and the acetic acid side chain plays a crucial role in the molecule's interaction with biological targets. This document provides detailed application notes and experimental protocols for the synthesis and utilization of both (R)- and (S)-enantiomers of 2-(tetrahydrofuran-3-yl)acetic acid and its derivatives.

Applications in Drug Discovery and Development

The primary application of chiral 2-(tetrahydrofuran-3-yl)acetic acid and its analogs is in the synthesis of protease inhibitors, particularly for the treatment of HIV. The tetrahydrofuran moiety serves as a key structural element that can form crucial hydrogen bonds and van der Waals interactions with the backbone of protease active sites.

Key Application:

-

HIV-1 Protease Inhibitors: Substituted tetrahydrofuran derivatives are integral to the design of potent HIV-1 protease inhibitors. These moieties are designed to mimic the interactions of natural substrates with the enzyme, thereby inhibiting viral replication. A prominent example is the synthesis of the bis-tetrahydrofuran (bis-THF) ligand present in the FDA-approved drug Darunavir . The specific stereochemistry of the tetrahydrofuran rings is critical for its high binding affinity and efficacy against drug-resistant HIV-1 strains.

Synthesis of Chiral 2-(Tetrahydrofuran-3-yl)acetic Acid Derivatives

The enantiomerically pure forms of 2-(tetrahydrofuran-3-yl)acetic acid and its derivatives can be obtained through several synthetic strategies, including asymmetric synthesis and resolution of racemic mixtures.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

Workflow for Enzymatic Kinetic Resolution:

Caption: General workflow for the enzymatic kinetic resolution of a racemic ester.

Quantitative Data for Enzymatic Resolution:

| Enzyme | Substrate | Product 1 (ee) | Product 2 (ee) | Conversion (%) | Reference |

| Lipase PS | Racemic 2-methyl-3-hydroxy-tetrahydrofuran acetate | (2R,3S)-acetate (80% ee) | (2S,3R)-alcohol | ~50 | [1] |

| Novozym 435 | Racemic 2-methyl-3-hydroxy-tetrahydrofuran acetate | (2R,3S)-acetate | (2S,3R)-alcohol | ~50 | [1] |

Asymmetric Synthesis via Hydrogenation

Asymmetric hydrogenation of a prochiral precursor, such as (4,5-dihydro-3(2H)-furylidene)acetic acid, using a chiral catalyst can directly yield the desired enantiomer of 2-(tetrahydrofuran-3-yl)acetic acid.

Synthesis Pathway via Hydrogenation:

Caption: Asymmetric hydrogenation to produce chiral 2-(THF-3-yl)acetic acid.

Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 2-(Tetrahydrofuran-3-yl)acetate

This protocol describes a general method for the synthesis of the racemic ester, which can then be used for enzymatic resolution.

Materials:

-

Ethyl 2-cyano-2-(tetrahydrofuran-3-ylidene)acetate

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Filter agent (e.g., Celite)

Procedure:

-

In a hydrogenation vessel, dissolve ethyl 2-cyano-2-(tetrahydrofuran-3-ylidene)acetate in ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(tetrahydrofuran-3-yl)acetate.

-

Purify the crude product by vacuum distillation or column chromatography.

Expected Yield: ~85-95%

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-(Tetrahydrofuran-3-yl)acetate Derivative

This protocol provides a general procedure for the enzymatic resolution of a racemic acetate derivative.

Materials:

-

Racemic 2-(tetrahydrofuran-3-yl)acetate derivative

-

Lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Phosphate buffer (pH 7.2)

-

Organic solvent (e.g., toluene, THF)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the racemic acetate in a mixture of phosphate buffer and organic solvent, add the lipase.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted enantiomer of the acetate.

-

The aqueous layer contains the hydrolyzed acid of the other enantiomer, which can be extracted after acidification and purified.

Quantitative Data for a similar resolution:

| Substrate | Enzyme | Resolved Product | Enantiomeric Excess (ee) |

| cis-2-methyl-3-hydroxy-tetrahydrofuran acetate | Lipase from Pseudomonas cepacia | (2R,3S)-acetate | >99% |

Application Example: Synthesis of a Key Intermediate for Darunavir

A crucial component of the HIV-1 protease inhibitor Darunavir is the bis-tetrahydrofuran derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. While not directly 2-(tetrahydrofuran-3-yl)acetic acid, its synthesis often involves related chiral tetrahydrofuran intermediates and highlights the importance of this structural motif. A practical synthesis starts from monopotassium isocitrate.[2]

Synthetic Pathway to Darunavir Intermediate:

Caption: Simplified synthesis of the Darunavir side chain from isocitrate.[2]

Summary of Yields for Darunavir Intermediate Synthesis:

| Step | Product | Yield (%) | Reference |

| Lactone Diacid Formation | Lactone diacid | 98 | [2] |

| Anhydride Formation | Cyclic anhydride | 68 | [2] |

| Amide Formation | N-methyl aniline amide | 80 | [3] |

| Reduction & Cyclization | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | 55 (overall) | [2] |

Conclusion

2-(Tetrahydrofuran-3-yl)acetic acid and its derivatives are indispensable chiral building blocks for the synthesis of complex, biologically active molecules. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their synthetic endeavors, particularly in the development of novel therapeutics. The ability to access enantiomerically pure forms of this building block through methods like enzymatic resolution is key to producing stereochemically defined active pharmaceutical ingredients with improved efficacy and safety profiles.

References

Application Notes and Protocols: The Use of 2-(Tetrahydrofuran-3-yl)acetic Acid in the Development of Novel Therapeutics

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry.

Introduction: 2-(Tetrahydrofuran-3-yl)acetic acid is a valuable chiral building block in medicinal chemistry, primarily utilized for its rigid tetrahydrofuran (THF) scaffold. This scaffold is particularly effective as a P2 ligand in a variety of potent enzyme inhibitors, most notably in the development of HIV-1 protease inhibitors. The THF moiety is designed to maximize interactions, such as hydrogen bonding, with the backbone atoms of enzyme active sites.[1] This document provides a comprehensive overview of its application, including protocols for the synthesis of derivatives and their biological evaluation, with a focus on its role in developing novel antiviral agents.

Application in HIV-1 Protease Inhibitors

The tetrahydrofuran motif has been extensively explored in the design of HIV-1 protease inhibitors. It serves as a key component of the P2 ligand, which is crucial for binding to the S2 subsite of the HIV-1 protease active site. This "backbone binding concept" is a cornerstone of designing inhibitors that are potent against drug-resistant viral strains.[1] While various synthetic routes are employed to create substituted THF ligands, 2-(Tetrahydrofuran-3-yl)acetic acid provides a direct and versatile starting material for introducing this critical pharmacophore into inhibitor scaffolds.

Quantitative Data Summary:

The following table summarizes the enzymatic inhibitory activity (Ki) against wild-type HIV-1 protease and the antiviral activity (IC50) in MT-2 cells for a series of inhibitors incorporating substituted tetrahydrofuran P2 ligands, which are structurally related to derivatives of 2-(tetrahydrofuran-3-yl)acetic acid.

| Inhibitor ID | P2 Ligand Modification | Ki (nM) against HIV-1 Protease | Antiviral IC50 (nM) |

| 4a | C-2(S) allyl and C-5(R) methyl substituted THF | 0.4 | Not Reported |

| 23c | C4-substituted bis-THF | 0.0029 | 2.4 |

| 35a | Hexahydrofuropyranol-derived urethane | 0.0027 | 0.5 |

| 36 | 4-amino derivative of hexahydrofuropyranol | Not Reported | Not Reported |

Data compiled from Ghosh et al. and related publications.

Experimental Protocols

2.1. Synthesis of a 2-(Tetrahydrofuran-3-yl)acetamide-based HIV-1 Protease Inhibitor Intermediate

This protocol describes a representative synthesis of an intermediate where 2-(tetrahydrofuran-3-yl)acetic acid is coupled to a core amine, a common step in the synthesis of many protease inhibitors.

Objective: To synthesize (S)-N-((2S,3R)-3-hydroxy-4-((4-methoxyphenyl)sulfonamido)-1-phenylbutan-2-yl)-2-(tetrahydrofuran-3-yl)acetamide.

Materials:

-

(S)-2-(Tetrahydrofuran-3-yl)acetic acid

-

(2S,3R)-3-amino-1-phenyl-2-butanol

-

4-methoxyphenylsulfonyl chloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-